N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide
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Overview
Description
N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide typically involves multi-step organic reactions. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups. Common techniques include:
Condensation Reactions: To form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: To introduce the phenoxyphenyl and piperidinyl groups.
Coupling Reactions: To attach the difluoro-aza-boranuidatricyclo group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at specific sites, such as the piperidinyl group.
Reduction: Reduction reactions could target the oxobut-2-enyl group.
Substitution: Substitution reactions might occur at the phenoxyphenyl or pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials or catalysts.
Biology
In biological research, the compound might be studied for its interactions with proteins or nucleic acids. Its multiple functional groups could enable it to bind to specific biological targets, making it a potential tool for studying cellular processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules might make it a candidate for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties. Its complex structure might impart specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide analogs with slight modifications in the functional groups.
Other pyrazolo[3,4-d]pyrimidine derivatives: with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of biological targets, making it a versatile tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C40H40BF2N9O3 |
---|---|
Molecular Weight |
743.63 |
IUPAC Name |
(S,E)-N-(4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C40H40BF2N9O3/c1-26-22-27(2)50-34(26)23-30-15-14-29(51(30)41(50,42)43)16-19-35(53)45-20-6-11-36(54)49-21-7-8-31(24-49)52-40-37(39(44)46-25-47-40)38(48-52)28-12-17-33(18-13-28)55-32-9-4-3-5-10-32/h3-6,9-15,17-18,22-23,25,31H,7-8,16,19-21,24H2,1-2H3,(H,45,53)(H2,44,46,47)/b11-6+ |
InChI Key |
CXNVULRLIFUAFH-IZZDOVSWSA-N |
SMILES |
O=C(NC/C=C/C(N1CC(N2N=C(C3=CC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O)CCC6=CC=C7N6B(F)(F)[N]8=C(C)C=C(C)C8=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ibBFL |
Origin of Product |
United States |
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